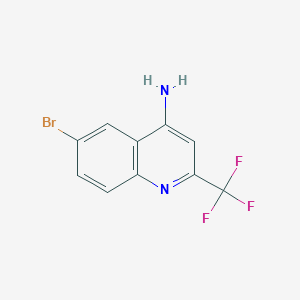
3,4-dihydroisoquinoline-2(1H)-carbonyl chloride
概要
説明
3,4-dihydroisoquinoline-2(1H)-carbonyl chloride is an organic compound . It is used as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, polymers, and dyes .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride has been reported in several studies . For instance, one study reported the synthesis and biological evaluation of nineteen (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives .Molecular Structure Analysis
The molecular structure of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride is complex, with a sulfonyl chloride group and a dihydroisoquinoline.Chemical Reactions Analysis
3,4-dihydroisoquinoline-2(1H)-carbonyl chloride is involved in various chemical reactions. For example, it has been used in the synthesis of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives .科学的研究の応用
Antidepressant and Anticonvulsant Agents
This compound has been used in the synthesis of a series of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives which have shown potential as novel candidate antidepressant and anticonvulsant agents . Compounds derived from it, such as 2h, 2k, 2r, and 2s, have exhibited potent antidepressant activity and displayed these effects in a dose-dependent manner .
Treatment for Depression in Epilepsy Patients
The compounds 2r and 2s, derived from 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride, have shown promise as an antidepressant adjunct therapy for treating depression in patients with epilepsy . They have also exhibited anticonvulsant activity against MES-induced seizures .
Anti-inflammatory Activity
Compounds 2r and 2s have also shown anti-inflammatory activity . This suggests that they could be used in the treatment of conditions characterized by inflammation.
Analgesic Activity
These compounds have demonstrated excellent analgesic activity , indicating their potential use in pain management.
Anticancer Activity
Quinolinone compounds, which include 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride, have been used in medicine due to their broad biological effects, including anticancer effects .
Antibacterial Activity
Quinolinone compounds have also shown antibacterial effects , suggesting potential applications in combating bacterial infections.
Antifungal Activity
These compounds have demonstrated antifungal effects , indicating their potential use in the treatment of fungal infections.
Neurotransmitter Effects
The best antidepressant effect of compounds 2r and 2s are likely mediated by an increase in central nervous system 5-HT and NE . This suggests potential applications in the treatment of neurological disorders.
将来の方向性
作用機序
Target of Action
Similar compounds, such as 3,4-dihydroisoquinoline-2(1h)-carboxamide derivatives, have been studied as potential antidepressant and anticonvulsant agents .
Mode of Action
Related compounds have shown to exhibit antidepressant effects in a dose-dependent manner, suggesting a possible interaction with neurotransmitter systems .
Biochemical Pathways
Related compounds have been found to increase the levels of neurotransmitters such as serotonin (5-ht) and norepinephrine (ne) in the central nervous system .
Result of Action
Related compounds have shown antidepressant and anticonvulsant activities, suggesting potential therapeutic effects .
特性
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQJONGSPSQPOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619533 | |
| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinoline-2(1H)-carbonyl chloride | |
CAS RN |
199480-42-7 | |
| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B176465.png)
![Furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B176467.png)



![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)




![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B176496.png)

